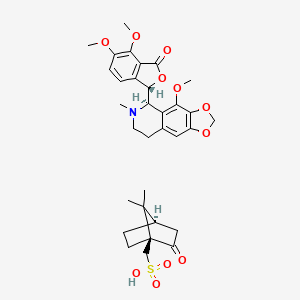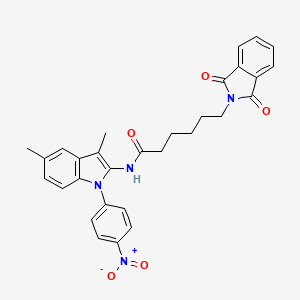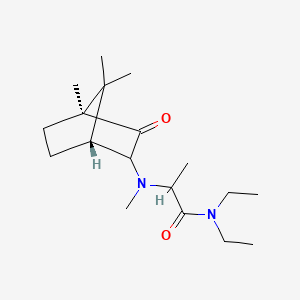
Benzoic acid, 3-(trifluoromethyl)-, 4-(dimethylamino)-2-(1-naphthalenyl)butyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3-(trifluoromethyl)-, 4-(dimethylamino)-2-(1-naphthalenyl)butyl ester, hydrochloride is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(trifluoromethyl)-, 4-(dimethylamino)-2-(1-naphthalenyl)butyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the trifluoromethyl group. The next step involves the esterification of the benzoic acid with the appropriate alcohol. Finally, the hydrochloride salt is formed by reacting the ester with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3-(trifluoromethyl)-, 4-(dimethylamino)-2-(1-naphthalenyl)butyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3-(trifluoromethyl)-, 4-(dimethylamino)-2-(1-naphthalenyl)butyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 3-(trifluoromethyl)-, 4-(dimethylamino)-2-(1-naphthalenyl)butyl ester, hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. The naphthalenyl group provides additional binding interactions, stabilizing the compound’s association with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 3-(trifluoromethyl)-, 4-(dimethylamino)-2-(1-naphthalenyl)butyl ester
- Benzoic acid, 3-(trifluoromethyl)-, 4-(dimethylamino)-2-(1-naphthalenyl)butyl amide
- Benzoic acid, 3-(trifluoromethyl)-, 4-(dimethylamino)-2-(1-naphthalenyl)butyl ketone
Uniqueness
The hydrochloride salt form of benzoic acid, 3-(trifluoromethyl)-, 4-(dimethylamino)-2-(1-naphthalenyl)butyl ester is unique due to its enhanced solubility in water, which can be advantageous in biological and medicinal applications. Additionally, the combination of functional groups in this compound provides a distinct set of chemical properties that can be exploited in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
119585-08-9 |
|---|---|
Molekularformel |
C24H25ClF3NO2 |
Molekulargewicht |
451.9 g/mol |
IUPAC-Name |
[4-(dimethylamino)-2-naphthalen-1-ylbutyl] 3-(trifluoromethyl)benzoate;hydrochloride |
InChI |
InChI=1S/C24H24F3NO2.ClH/c1-28(2)14-13-19(22-12-6-8-17-7-3-4-11-21(17)22)16-30-23(29)18-9-5-10-20(15-18)24(25,26)27;/h3-12,15,19H,13-14,16H2,1-2H3;1H |
InChI-Schlüssel |
JPHOASQVODKAON-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC(COC(=O)C1=CC(=CC=C1)C(F)(F)F)C2=CC=CC3=CC=CC=C32.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2-(diethylamino)ethyl]-3-[2-(ethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12715922.png)








